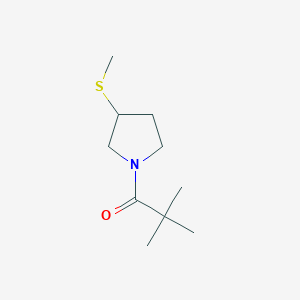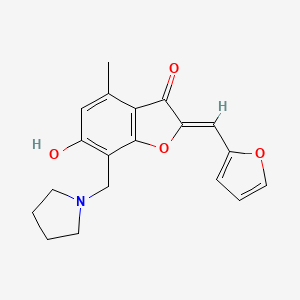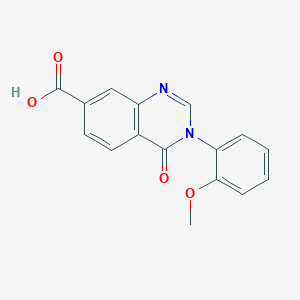
2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and their connectivity. The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring .Mechanism of Action
2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to feelings of euphoria, increased energy, and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dehydration. Long-term use of dibutylone can lead to addiction, cognitive impairment, and psychiatric disorders.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one has several advantages for use in scientific research, including its ability to cross the blood-brain barrier and its potential therapeutic properties. However, its recreational use and potential for abuse make it difficult to obtain and regulate for research purposes.
Future Directions
Future research on dibutylone should focus on its potential therapeutic properties and its effects on neurological disorders. Further studies should also investigate the long-term effects of dibutylone use and its potential for addiction. Additionally, research should be conducted to develop safer and more effective treatments for neurological disorders that do not have the potential for abuse.
Synthesis Methods
2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one can be synthesized through several methods, including the reaction of 1-(3-methylthiophenyl)-2-nitropropene with dibutylamine in the presence of a reducing agent. Another method involves the reaction of 3-methylthiophenylacetone with dibutylamine in the presence of a catalyst.
Scientific Research Applications
2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one has been studied for its potential therapeutic properties, including its ability to act as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2,2-dimethyl-1-(3-methylsulfanylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDDNVTLGZISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)


![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)

![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)




![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)